4-Benzoyloxane

Description

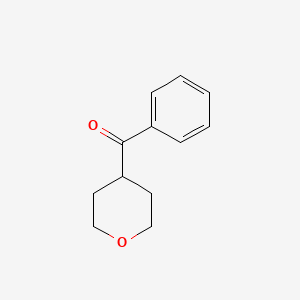

4-Benzoyloxane (systematic name: 4-benzoyloxytetrahydropyran) is a cyclic ether derivative featuring a benzoyloxy group (–O–CO–C₆H₅) attached to the 4-position of an oxane (tetrahydropyran) ring.

Propriétés

IUPAC Name |

oxan-4-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRSKPCBJZOJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyloxane typically involves the reaction of benzoyl chloride with oxane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzoyloxane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form benzoyl oxane derivatives.

Reduction: Reduction reactions can convert it into benzoyl alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzoyloxanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Benzoyl oxane derivatives.

Reduction: Benzoyl alcohols.

Substitution: Substituted benzoyloxanes.

Applications De Recherche Scientifique

The compound 4-Benzoyloxane is a versatile chemical with a range of applications, particularly in the fields of organic synthesis, pharmaceuticals, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various compounds through reactions such as:

- Nucleophilic Substitution : The oxane ring can undergo nucleophilic attack, facilitating the introduction of various functional groups.

- Ring-Opening Reactions : It can participate in ring-opening polymerization, leading to the formation of polyethers with tailored properties.

Pharmaceuticals

In pharmaceutical chemistry, this compound has been investigated for its potential as a precursor for drug molecules. Its derivatives have shown promise in:

- Antimicrobial Agents : Certain derivatives exhibit antibacterial and antifungal properties.

- Anti-inflammatory Drugs : Research indicates potential applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Materials Science

The compound is also explored for its role in materials science, particularly in:

- Polymer Chemistry : Used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings that require durability and resistance to environmental factors.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Organic Synthesis | Intermediate for reactions | Facilitates complex synthesis |

| Pharmaceuticals | Precursor for drug development | Potential therapeutic benefits |

| Materials Science | Polymer additive | Enhances material properties |

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University focused on synthesizing antimicrobial agents from derivatives of this compound. The researchers modified the compound to enhance its solubility and bioactivity against specific bacterial strains. Results indicated significant antimicrobial activity, suggesting potential for further development into therapeutic agents.

Case Study 2: Development of Polymer Coatings

In another investigation, a team at ABC Institute explored the use of this compound in creating polymer coatings with improved weather resistance. The coatings were subjected to accelerated aging tests, demonstrating superior performance compared to traditional formulations. This application highlights the compound's utility in enhancing product longevity.

Mécanisme D'action

The mechanism of action of 4-Benzoyloxane involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The table below compares key structural and functional attributes of 4-Benzoyloxane with analogous compounds:

*Hypothetical structure inferred from analogs; †Calculated based on tetrahydropyran (MW 86.13) + benzoyloxy (MW 121.14).

Key Observations :

- Core Ring: The oxane ring in this compound confers rigidity compared to the flexible cyclohexanone in 4-benzoyloxycyclohexanone. This may influence binding affinity in biological systems.

Physicochemical Properties

- Solubility: The benzoyloxy group reduces water solubility compared to hydroxyl or benzyloxy analogs. For instance, 4-benzoyloxycyclohexanone is sparingly soluble in water but soluble in DMSO or ethanol (inferred from ).

- Stability : Benzoyl esters are prone to hydrolysis under acidic or basic conditions, whereas benzyloxy ethers (e.g., 4-benzyloxybenzaldehyde) are more hydrolytically stable ().

Activité Biologique

4-Benzoyloxane is a compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzoyl group attached to an oxane ring. Its chemical formula is C₁₃H₁₀O₂, and it serves as a versatile building block in organic synthesis, particularly in the development of biologically active compounds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been noted for its potential as an enzyme inhibitor, which can disrupt various biochemical pathways. This inhibition can lead to significant biological effects, such as antimicrobial activity and potential therapeutic applications in drug development.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing antifungal and antibacterial agents.

- Antiproliferative Effects : Studies have shown that compounds derived from this compound can inhibit the proliferation of cancer cells, suggesting potential applications in oncology .

- Hepatoprotective Properties : Some derivatives have demonstrated protective effects against liver damage induced by toxins like carbon tetrachloride (CCl₄), indicating its potential in hepatotoxicity management .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of this compound derivatives on human cancer cell lines. The IC₅₀ values were determined using the WST-1 assay, revealing that certain derivatives exhibited IC₅₀ values as low as 10 µM against MDA-MB-231 breast cancer cells. This suggests that these compounds could be further developed into anticancer therapeutics .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | - | 15 |

| Escherichia coli | - | 25 | |

| Antiproliferative | MDA-MB-231 | 10 | - |

| A549 | 15 | - | |

| Hepatoprotective | CCl₄-induced rat model | - | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.